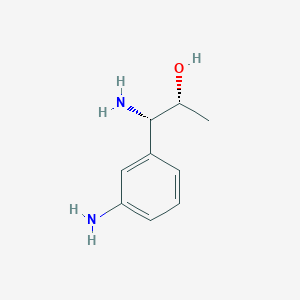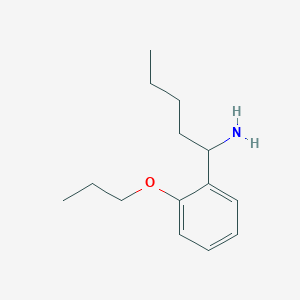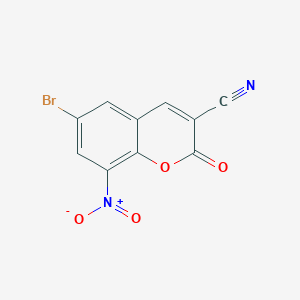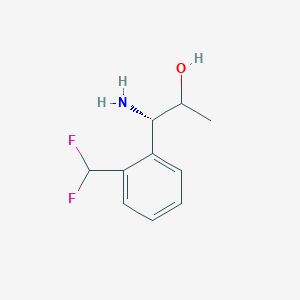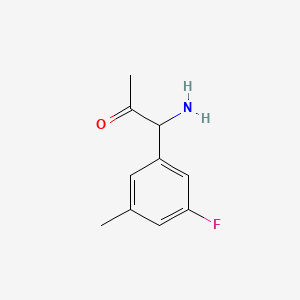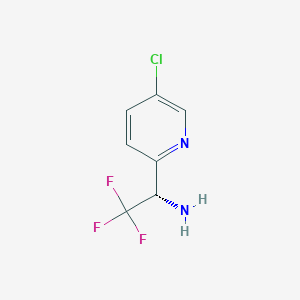
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine.
Chiral Amine Introduction: The chiral amine is introduced through a reductive amination process, where the intermediate ketone is reacted with a chiral amine source in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while minimizing waste and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to various reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its role in creating novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. The chlorine atom on the pyridine ring can form hydrogen bonds or halogen bonds with target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2-pyridinyl)acetic acid: Similar pyridine structure with a carboxylic acid group instead of the trifluoromethyl group.
2-(5-Chloropyridin-2-yl)amino-2-oxoacetic acid: Contains an amino and oxo group, differing in functional groups but similar in the pyridine core.
Uniqueness
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
(1S)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clé InChI |
DCMCVCGNRXHOPA-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=NC=C1Cl)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)

![6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13051551.png)
